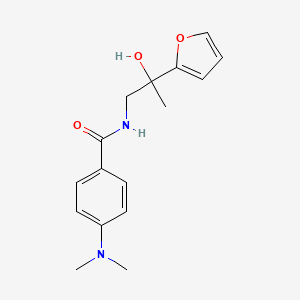![molecular formula C21H16ClN3O2S B2827226 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-30-3](/img/structure/B2827226.png)
3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
The compound, belonging to the benzamide class, has shown promising results in the field of medicinal chemistry, particularly for its antimicrobial properties. Research has indicated that derivatives of benzothiazoles and pyridines, structurally similar to this compound, have been synthesized and evaluated for their antimicrobial effectiveness. For instance, Patel, Agravat, and Shaikh (2011) detailed the synthesis of pyridine derivatives utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds demonstrating modest activity against certain bacteria and fungi strains (Patel, Agravat, & Shaikh, 2011).
Anticancer Potential
The structural framework of the compound also suggests potential anticancer applications. Related structures, such as 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, have been explored for their cytotoxic effects on various cancer cell lines. Hour, Yang, Lien, Kuo, and Huang (2007) synthesized derivatives beginning with 5-pyrrolidinyl-2-aminobenzamide and found significant cytotoxic effects, particularly on human monocytic leukemia cells and mouse monocytic leukemia cells, highlighting the compound's therapeutic potential in oncology (Hour et al., 2007).
Enantioselective Synthesis
In the realm of organic synthesis, the compound's related structures have been utilized in enantioselective processes. Calvez, Chiaroni, and Langlois (1998) reported on the enantioselective synthesis of derivatives starting from (S)-methylpyroglutamate, indicating the relevance of such compounds in the synthesis of optically active intermediates (Calvez, Chiaroni, & Langlois, 1998).
Fluorescence Properties and Anticancer Activity
The compound's benzamide moiety is also significant in the synthesis of compounds with fluorescence properties and potential anticancer activity. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of related structures, revealing their fluorescence properties and evaluating their in vitro cytotoxicity against human breast cancer cell lines, demonstrating the compound's applicability in both fluorescence studies and cancer research (Vellaiswamy & Ramaswamy, 2017).
Propriétés
IUPAC Name |
3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-8-9-18-19(12-17)28-21(24-18)25(13-16-7-2-3-10-23-16)20(26)14-5-4-6-15(22)11-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDOTRVPSZDXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
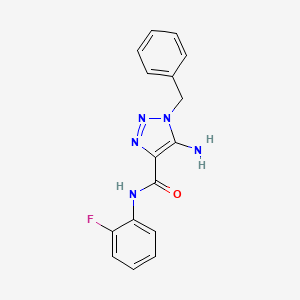


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)
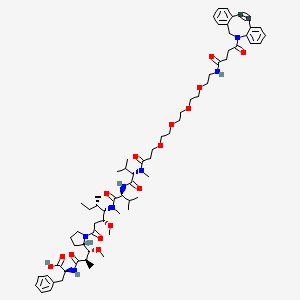
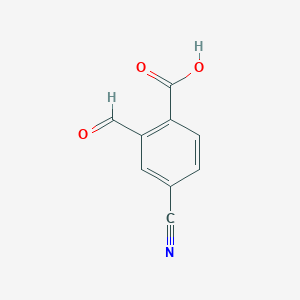
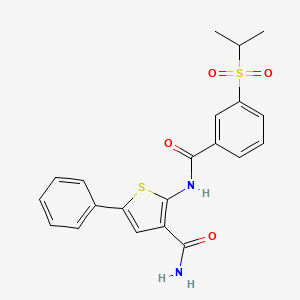
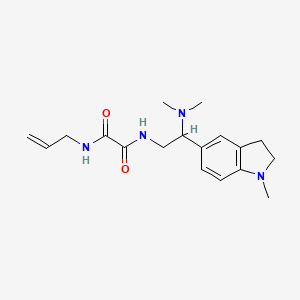
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827159.png)
![1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B2827160.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2827163.png)
